m-PEG16-NHS ester
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Overview
Description
m-PEG16-NHS ester: is a polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation processes to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases the solubility of the resulting conjugates in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG16-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including precipitation, filtration, and chromatography, to achieve high purity levels (≥95%). The product is then lyophilized and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: m-PEG16-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is efficient in neutral to slightly basic buffers (pH 7.0-8.0) .
Common Reagents and Conditions:
Reagents: Primary amines, phosphate-buffered saline (PBS), tris-buffered saline (TBS), dimethylsulfoxide (DMSO), and DMF.
Major Products: The major product of the reaction between this compound and primary amines is a PEGylated amide conjugate. This product retains the hydrophilic properties of the PEG chain, enhancing the solubility and stability of the conjugate in aqueous environments .
Scientific Research Applications
m-PEG16-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of PEGylated products for various industrial applications
Mechanism of Action
The mechanism of action of m-PEG16-NHS ester involves the formation of a stable amide bond between the NHS ester and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond .
Comparison with Similar Compounds
- m-PEG12-NHS ester
- m-PEG24-NHS ester
- m-PEG48-NHS ester
Comparison: m-PEG16-NHS ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers like m-PEG12-NHS ester, this compound offers improved solubility and reduced steric hindrance. On the other hand, longer PEG linkers like m-PEG24-NHS ester and m-PEG48-NHS ester may offer higher solubility but can introduce more steric hindrance, potentially affecting the efficiency of the conjugation reaction .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H71NO20/c1-43-6-7-45-10-11-47-14-15-49-18-19-51-22-23-53-26-27-55-30-31-57-34-35-58-33-32-56-29-28-54-25-24-52-21-20-50-17-16-48-13-12-46-9-8-44-5-4-38(42)59-39-36(40)2-3-37(39)41/h2-35H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBEUYFGWSVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H71NO20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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